molecular formula C5H7NO2 B3324058 5-Oxopyrrolidine-3-carbaldehyde CAS No. 1784486-20-9

5-Oxopyrrolidine-3-carbaldehyde

Cat. No. B3324058
CAS RN: 1784486-20-9
M. Wt: 113.11 g/mol
InChI Key: UCCVKBRTSQNCKG-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-3-carbaldehyde is a compound that has been studied for its interesting biological properties . It is a derivative of 5-oxopyrrolidine-3-carboxylic acids, which have been screened for biological activity due to the relatively simple method for preparing them . The five-membered pyrrolidine ring, a key component of this compound, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, a group that includes 5-Oxopyrrolidine-3-carbaldehyde, involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This process can be carried out by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .


Molecular Structure Analysis

The molecular structure of 5-Oxopyrrolidine-3-carbaldehyde is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Oxopyrrolidine-3-carbaldehyde include the cyclization of 2-methylenesuccinic acid with various amines . This process results in the formation of 1-substituted 5-oxopyrrolidine-3-carboxylic acids .

Mechanism of Action

While the specific mechanism of action for 5-Oxopyrrolidine-3-carbaldehyde is not mentioned in the retrieved papers, it is known that derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .

Future Directions

The future directions for the study of 5-Oxopyrrolidine-3-carbaldehyde and its derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds like 5-Oxopyrrolidine-3-carbaldehyde, which contain a nitrogen heterocycle, could play a significant role in future drug discovery efforts .

properties

IUPAC Name

5-oxopyrrolidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCVKBRTSQNCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxopyrrolidine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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